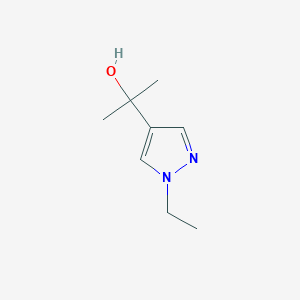
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol is a heterocyclic compound with the molecular formula C8H14N2O It features a pyrazole ring substituted with an ethyl group and a propan-2-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol typically involves the reaction of 1-ethyl-1H-pyrazole with acetone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and optimized reaction conditions to maximize efficiency and minimize by-products.
化学反应分析
Oxidation Reactions
This compound undergoes controlled oxidation to form ketones, leveraging its tertiary alcohol structure:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Oxidation to ketone | KMnO₄/CrO₃ in acidic conditions | 2-(1-Ethyl-1H-pyrazol-4-yl)propan-2-one | Requires controlled pH (2–4) to prevent over-oxidation |
Mechanistic Insight : The hydroxyl group is oxidized via a two-electron process, forming a carbonyl group. Chromium-based oxidants show higher selectivity compared to permanganate in small-scale syntheses.
Esterification
The hydroxyl group reacts with acylating agents to form esters:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acetylation | Acetyl chloride, H₂SO₄ catalyst | 2-(1-Ethyl-1H-pyrazol-4-yl)propan-2-yl acetate | Exothermic reaction; yields improve with anhydrous conditions |
| Benzoylation | Benzoyl chloride, pyridine base | Corresponding benzoate ester | Pyridine neutralizes HCl byproduct, enhancing reaction efficiency |
Nucleophilic Substitution
The hydroxyl group can be replaced with halogens or other nucleophiles:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Chlorination | PCl₅ or SOCl₂, reflux | 2-(1-Ethyl-1H-pyrazol-4-yl)propan-2-yl chloride | SOCl₂ preferred for milder conditions (60–80°C) |
| Bromination | PBr₃, ether solvent | Corresponding bromide | Reaction proceeds via SN2 mechanism with inversion |
Dehydration Reactions
Acid-catalyzed dehydration yields alkenes:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Alkene formation | H₂SO₄ or TsOH, 100–120°C | 2-(1-Ethyl-1H-pyrazol-4-yl)propene | Zaitsev orientation dominates; requires inert atmosphere |
Pyrazole Ring Functionalization
The pyrazole moiety participates in electrophilic substitutions and cross-couplings:
Key Finding : Bromination of the pyrazole ring (using NBS or Br₂) enables subsequent cross-coupling reactions, as demonstrated in analogous compounds .
Complexation Reactions
The pyrazole nitrogen can coordinate with metals:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Metal coordination | Cu(II)/Zn(II) salts, ethanol | Metal-ligand complexes | Stability enhanced by chelation from adjacent hydroxyl group |
科学研究应用
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a morpholine ring instead of a propan-2-ol moiety.
3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure but with a different position of the hydroxyl group.
Uniqueness
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
生物活性
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol is a pyrazole derivative characterized by its unique structural features, including a hydroxyl group and a pyrazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.
The molecular formula of this compound is C_8H_12N_2O, with a molecular weight of 168.19 g/mol. The presence of both hydroxyl and pyrazole functional groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, preliminary assays showed inhibition zones comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections .
| Bacterial Strain | Inhibition Zone (mm) | Control (Gentamicin) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 12 | 18 |
| Listeria innocua | 14 | 21 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vivo experiments demonstrated a reduction in inflammation markers when administered to animal models, indicating its potential for treating inflammatory diseases .
While the exact mechanisms underlying the biological activity of this compound are still being elucidated, it is hypothesized that interactions with specific enzymes or receptors may contribute to its therapeutic effects. For example, it may modulate enzyme activity related to inflammation or microbial resistance .
Case Studies
Several studies have explored the pharmacological potential of pyrazole derivatives, including this compound:
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various pyrazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to this compound demonstrated promising antibacterial activity, particularly against resistant strains .
- Anti-inflammatory Research : In a controlled trial assessing anti-inflammatory properties, administration of the compound resulted in significant reductions in paw edema in rat models, supporting its utility in managing inflammatory conditions .
属性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
2-(1-ethylpyrazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-4-10-6-7(5-9-10)8(2,3)11/h5-6,11H,4H2,1-3H3 |
InChI 键 |
ZQCHGNNBIFNRIF-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C=N1)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















